4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic Acid
Overview
Description
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid is a fluorinated carboxylic acid with the molecular formula C7H5F9O2 and a molecular weight of 292.1 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid typically involves the fluorination of hexanoic acid derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields perfluorinated carboxylic acids, while reduction produces fluorinated alcohols .
Scientific Research Applications
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Fluorinated compounds are often used in pharmaceuticals for their stability and bioavailability. This compound can be a precursor for drug development.
Mechanism of Action
The mechanism of action of 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The high electronegativity of fluorine atoms enhances these interactions, making the compound effective in binding to specific sites on enzymes or receptors. This can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid is unique due to its high fluorine content and the presence of both hexafluoro and trifluoromethyl groups. Similar compounds include:
Hexanoic acid, 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)-: This compound has an additional trifluoromethyl group, which may alter its reactivity and applications.
Perfluorohexanoic acid: Lacks the trifluoromethyl group but is fully fluorinated, making it highly stable and useful in different contexts.
Properties
IUPAC Name |
4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F9O2/c8-4(6(11,12)13,2-1-3(17)18)5(9,10)7(14,15)16/h1-2H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOGFVCBZQWDQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F9O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379355 | |
Record name | 3-(Perfluoro-2-butyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239463-95-7 | |
Record name | 3-(Perfluoro-2-butyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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